5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine-4-carboxamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenylmethyl sulfanyl group at position 5 and a methylsulfanyl group at position 2 of the pyrimidine ring. Its molecular formula is C₁₆H₁₂ClFN₅OS₃, with a molecular weight of 423.92 g/mol (calculated). The structure combines heterocyclic moieties known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
5-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5OS3/c1-24-13-18-6-9(16)11(19-13)12(23)20-14-21-22-15(26-14)25-7-8-4-2-3-5-10(8)17/h2-6H,7H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZAHKIACYAZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-chloro-N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (often referred to as D233-0708) is a heterocyclic compound with notable potential in medicinal chemistry. Its structural characteristics suggest promising pharmacological activities, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C15H11ClFN5O3S2
- Molecular Weight : 427.93 g/mol
- SMILES Notation : Cc1nnc(NC(=O)c2nc(ncc2Cl)S(=O)(=O)Cc3ccc(F)cc3)s1
- LogP : 5.1673
These properties indicate a moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
Anticancer Activity
Research indicates that compounds containing thiadiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, similar derivatives have shown activity against various cancer cell lines:
- Cytotoxicity Studies : In vitro studies demonstrated that derivatives of thiadiazole have IC50 values in the micromolar range against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, suggesting that D233-0708 may also possess similar or enhanced activity due to its unique structure .
Antimicrobial Activity
Compounds with thiadiazole structures are known for their antimicrobial properties. The compound was evaluated for its antibacterial activity against several strains:
- Antibacterial Efficacy : Preliminary studies have shown that related compounds exhibit significant antibacterial activity against Gram-negative bacteria such as E. coli. The docking studies indicated favorable binding interactions with bacterial enzymes, supporting the observed biological activity .
The proposed mechanisms of action for D233-0708 include:
- Inhibition of MDM2/p53 Interaction : The compound may function as a mild alkylating agent, disrupting the MDM2/p53 regulatory pathway, which is crucial in cancer cell proliferation and survival .
- Reactive Oxygen Species (ROS) Modulation : It may also influence ROS levels within cells, contributing to its cytotoxic effects on cancer cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds similar to D233-0708:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 5 of the pyrimidine ring is highly susceptible to nucleophilic substitution. This reactivity is leveraged in medicinal chemistry to introduce functional groups that enhance pharmacological properties.
Key Findings :
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Substitution at the chloro position is influenced by steric and electronic factors. Electron-withdrawing groups on the pyrimidine ring enhance reactivity .
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Hydrolysis under basic conditions yields a hydroxylated derivative, which can further participate in condensation reactions.
Oxidation of Sulfanyl Groups
The methylsulfanyl (-SMe) and benzylsulfanyl (-S-benzyl) groups undergo oxidation to sulfoxides or sulfones, altering solubility and bioactivity.
Key Findings :
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Oxidation of the methylsulfanyl group proceeds selectively under mild conditions, while the benzylsulfanyl group requires stronger oxidants .
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Sulfone derivatives exhibit enhanced aqueous solubility, critical for bioavailability .
Reduction Reactions
While the compound lacks reducible nitro groups, the thiadiazole ring and sulfanyl linkages can participate in reductive cleavage under specific conditions.
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Desulfurization | EtOH, reflux | Raney Ni, H | Pyrimidine-4-carboxamide with cleaved thiadiazole-sulfanyl bond |
Key Findings :
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Catalytic hydrogenation cleaves the sulfanyl bridge, yielding simpler pyrimidine derivatives.
Functionalization of the Carboxamide Group
The carboxamide moiety can undergo hydrolysis or serve as a hydrogen-bond donor in coordination chemistry.
Key Findings :
-
Hydrolysis under acidic conditions generates the corresponding carboxylic acid, useful for further derivatization.
Electrophilic Aromatic Substitution
The 2-fluorophenyl group participates in limited electrophilic substitution due to the deactivating nature of the fluorine atom.
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Nitration | HNO, HSO | – | 3-Nitro-2-fluorophenyl derivative (minor product) |
Key Findings :
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Nitration occurs preferentially at the meta position relative to the fluorine atom, albeit in low yields .
Thiol-Disulfide Exchange
The sulfanyl (-S-) linkage in the thiadiazole side chain can undergo thiol-disulfide exchange reactions.
| Reaction Type | Conditions | Reagents | Product | References |
|---|---|---|---|---|
| Disulfide formation | Phosphate buffer, pH 7.4 | Glutathione (GSH) | Mixed disulfide adducts with thiol-containing biomolecules |
Key Findings :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Structural Insights :
- Sulfanyl vs. Sulfonyl Groups : The target compound’s sulfanyl substituents (C–S–C) confer higher lipophilicity compared to sulfonyl analogs (C–SO₂–C), which may influence membrane permeability and metabolic stability .
- Aromatic Substituents : The 2-fluorophenyl group in the target compound likely enhances metabolic resistance compared to 4-chlorophenyl or 4-trifluoromethylbenzyl groups in analogs .
Pharmacological and Biochemical Comparisons
Table 2: Reported Bioactivities of Analogous Compounds
Implications for the Target Compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
